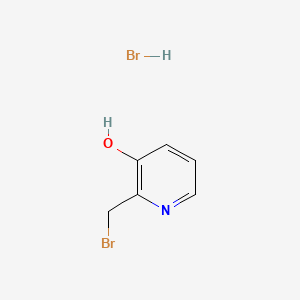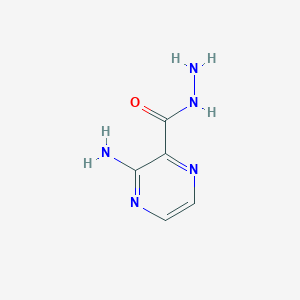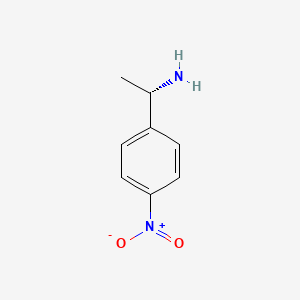
4-Phényl-1,2,3-thiadiazol-5-amine
Vue d'ensemble
Description
Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazol, 1,2,5-thiadiazole and 1,3,4-thiadiazole . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
Thiadiazoles have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system that exhibit a wide variety of biological activity .Chemical Reactions Analysis
Substitutions at 4th position of imidazole moiety of 5-(1-methyl-5-nitro-1H-2-imidazolyl)-1,3,4-thiadiazol-2-amine (megazol) with electron-donating or withdrawing substituents was found to reduce the trypanocidal activity .Physical And Chemical Properties Analysis
Halogen substitution (chloro- or bromo-) on thiophen-2-carbonyl moiety seemed to be a beneficial structural feature for the most active compound was 1-[(5-chloro-2-thienyl)carbonyl]-4-[5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl]piperazine (94) with an IC 50 value of 9.35 μ m against L. major promastigotes .Applications De Recherche Scientifique
Applications antimicrobiennes
Les dérivés de thiadiazole ont montré des résultats prometteurs en tant qu'agents antimicrobiens. Par exemple, certains dérivés ont présenté une activité inhibitrice significative contre la tuberculose multirésistante . Cela suggère que "4-Phényl-1,2,3-thiadiazol-5-amine" pourrait être explorée pour son utilisation potentielle dans le développement de nouveaux médicaments antimicrobiens.
Recherche anticancéreuse
Les thiadiazoles ont été identifiées comme des composés possédant des propriétés anticancéreuses. Des recherches ont révélé de nombreux dérivés de thiadiazole qui présentent des activités anticancéreuses dans divers modèles in vitro et in vivo . Par conséquent, "this compound" peut servir de composé principal dans le développement de médicaments anticancéreux.
Développement de médicaments antihypertenseurs
La structure des thiadiazoles est présente dans certains médicaments antihypertenseurs comme le Timolol . La présence de la partie thiadiazole dans ces médicaments suggère que "this compound" pourrait être étudiée pour son application potentielle dans le traitement de l'hypertension.
Traitement des troubles neurologiques
Des dérivés de thiadiazole comme la Tizanidine sont utilisés dans le traitement de la sclérose en plaques . Cela indique que "this compound" pourrait avoir des applications thérapeutiques en neurologie.
Applications antibactériennes et antifongiques
Des études ont montré que les dérivés de thiadiazole peuvent avoir une activité antibactérienne comparable à celle des médicaments de référence comme l'amoxicilline et une activité antifongique contre des souches comme T. harzianum et A. niger . Cela suggère des applications possibles de "this compound" dans le traitement des infections bactériennes et fongiques.
Médicaments diurétiques et antibiotiques
Des médicaments contenant du thiadiazole, tels que les diurétiques acétazolamide et méthazolamide ou les antibiotiques céfazédone et céfazoline sodique, sont déjà utilisés en clinique . Cela ouvre des voies de recherche pour "this compound" dans ces domaines médicaux.
Mécanisme D'action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which include 4-phenyl-1,2,3-thiadiazol-5-amine, have been found to inhibit the focal adhesion kinase (fak) by targeting the atp-binding pocket .
Mode of Action
The mode of action of 4-Phenyl-1,2,3-thiadiazol-5-amine involves its interaction with its targets. The essential features of this compound, which contribute to its activity, include an electron-donor group, a hydrophobic aryl ring, a distal hydrophobic site, and a hydrogen bonding domain . It prevents neurons from firing in the brain by releasing chloride ions due to the GABAA pathway .
Biochemical Pathways
4-Phenyl-1,2,3-thiadiazol-5-amine affects various biochemical pathways. The compound’s interaction with its targets leads to changes in these pathways and their downstream effects. For instance, 1,3,4-thiadiazole derivatives have been found to prevent neurons from firing in the brain by releasing chloride ions due to the GABAA pathway .
Pharmacokinetics
It’s known that the incorporation of an aromatic substituent at the 2nd position of the 1,3,4-thiadiazole ring imparts lipophilicity, a critical attribute facilitating passage through biological membranes to reach the target site .
Result of Action
The molecular and cellular effects of 4-Phenyl-1,2,3-thiadiazol-5-amine’s action are diverse. For instance, one of the synthesized derivatives of 1,3,4-thiadiazol-2-amine demonstrated good anti-proliferative effects, exhibiting an IC50 value of 2.44 µM against LoVo and 23.29 µM against MCF-7 after a 48-hour incubation .
Orientations Futures
Propriétés
IUPAC Name |
4-phenylthiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-7(10-11-12-8)6-4-2-1-3-5-6/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHYLVGCMWSAEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372631 | |
| Record name | 4-Phenyl-1,2,3-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78301-72-1 | |
| Record name | 4-Phenyl-1,2,3-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenyl-[1,2,3]thiadiazol-5-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



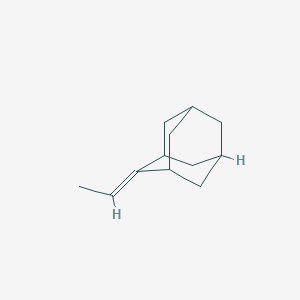
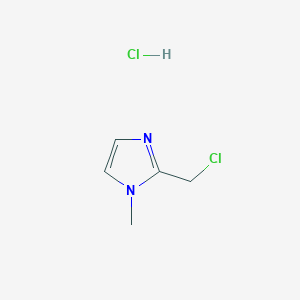

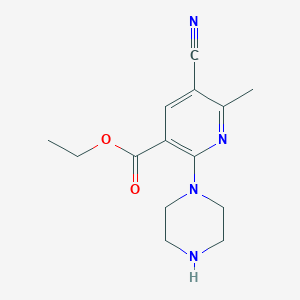
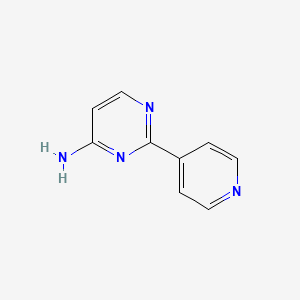


![Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride](/img/structure/B1586651.png)
